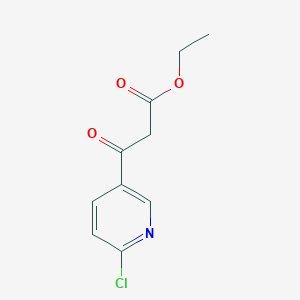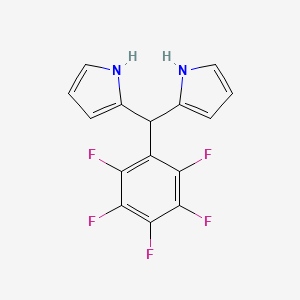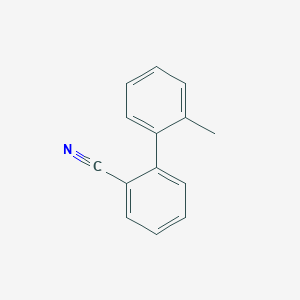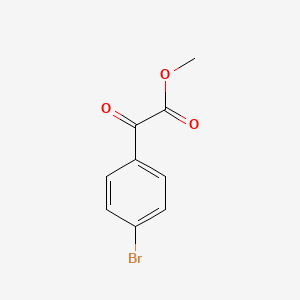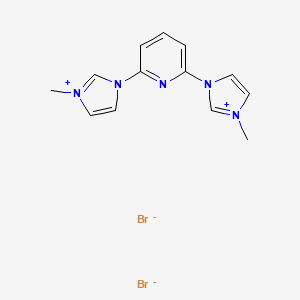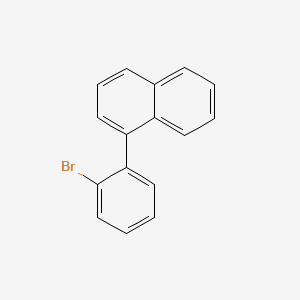
1-(2-Bromophenyl)naphthalene
概要
説明
1-(2-Bromophenyl)naphthalene is a chemical compound with the molecular formula C16H11Br . It has an average mass of 283.163 Da and a monoisotopic mass of 282.004395 Da .
Synthesis Analysis
The synthesis of 1-(2-Bromophenyl)naphthalene involves the reaction of 1-bromo-2-iodobenzene with naphthalen-1-ylboronic acid in the presence of K2CO3 and Cl2Pd(PPh3)2 . The reaction is carried out at 80°C for four hours . After cooling, the product is extracted with diethyl ether and purified by silica gel column chromatography to yield 1-(2-Bromophenyl)naphthalene .Molecular Structure Analysis
The molecular structure of 1-(2-Bromophenyl)naphthalene consists of a naphthalene ring attached to a bromophenyl group . The molecule has a density of 1.4±0.1 g/cm3 .Chemical Reactions Analysis
1-(2-Bromophenyl)naphthalene can undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings . In this reaction, an electrophile attacks the carbon atoms of the aromatic ring to form a cationic intermediate .Physical And Chemical Properties Analysis
1-(2-Bromophenyl)naphthalene has a density of 1.4±0.1 g/cm3, a boiling point of 370.0±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.3±3.0 kJ/mol and a flash point of 175.2±13.7 °C .科学的研究の応用
Thioether Synthesis
1-((4-bromophenyl)thio)naphthalene-2,7-diol has been synthesized through the TBAI—HBr system in PEG400. This study contributes to the field of organic chemistry by presenting a novel method for generating thioethers with benzenesulfonyl chlorides (Wang, Guo, Zhang, Lin, & Yan, 2016).
Atmospheric Chemistry
The reaction of naphthalene with N2O5, a component of atmospheric chemistry, has been examined. This study is crucial for understanding the atmospheric chemical removal processes of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (Atkinson, Arey, Zielińska, & Aschmann, 1987).
Combustion Byproducts
Research on the pyrolytic thermal degradation of 2-bromophenol, a model brominated hydrocarbon, provides insights into the formation of hazardous combustion byproducts, including brominated dioxins. This is significant in environmental science, especially concerning waste incineration and accidental fires (Evans & Dellinger, 2003).
Synthesis of Substituted Naphthalene Amino Esters
A study focused on the CuCN-mediated cyclization of 4-(2-bromophenyl)-2-butenoates, leading to the synthesis of substituted naphthalene amino esters, is significant for organic synthesis and pharmaceutical research (Reddy, Prasad, Ahuja, & Sudalai, 2013).
Chemical Synthesis and Structure
The synthesis of the compound 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol provides insights into chemical synthesis techniques and molecular structure analysis. This research contributes to the field of crystallography and organic chemistry (Zhao, 2012).
Safety And Hazards
特性
IUPAC Name |
1-(2-bromophenyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAHJMQVBZRZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474197 | |
| Record name | 1-(2-bromophenyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)naphthalene | |
CAS RN |
18937-92-3 | |
| Record name | 1-(2-bromophenyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate](/img/structure/B1599817.png)
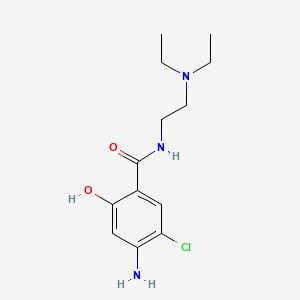

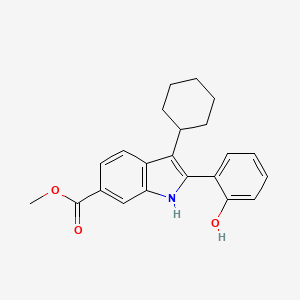
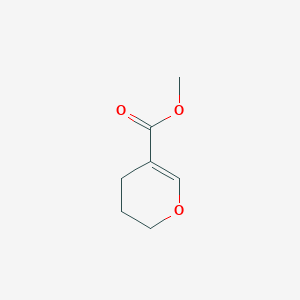
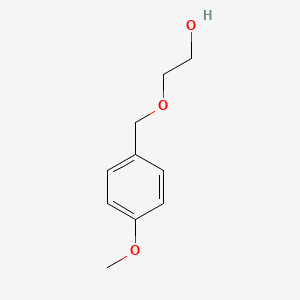
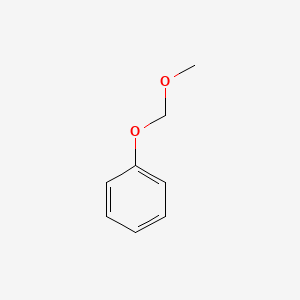
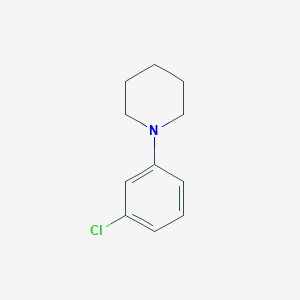
![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)
